molecular formula C25H36O6 B1206128 Vibsanol A

Vibsanol A

Cat. No.: B1206128
M. Wt: 432.5 g/mol
InChI Key: BFHUVBRMXMQPJH-KFKQBPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vibsanol A is a natural product found in Viburnum odoratissimum with data available.

Scientific Research Applications

1. Application in Leukemia Treatment

Vibsanol A, a vibsane-type diterpenoid, has shown potential in the treatment of acute myeloid leukemia (AML). Research indicates that this compound inhibits the growth of AML cells through the induction of cell differentiation. This process involves G1 cell cycle arrest, activation of the protein kinase C (PKC) signaling pathway, and the subsequent activation of the extracellular signal-regulated kinase (ERK) pathway. Additionally, this compound increases reactive oxygen species (ROS) levels, with ROS playing a crucial role in inducing cell differentiation. Remarkably, this compound enhances the differentiation of AML cells when used in combination with all-trans retinoic acid (Yang et al., 2018).

2. Cytotoxic Effects on Cancer Cells

This compound, extracted from Viburnum odoratissimum, has demonstrated significant cytotoxicity against human gastric tumor cells (NUGC). This discovery was made during a bioassay-directed fractionation of the methanolic extract of Viburnum odoratissimum leaves and flowers. The cytotoxic effects of this compound suggest its potential utility in developing cancer treatments (Shen et al., 2002).

3. Anti-Cancer Activity in Lung Cancer

Vibsanol C, a related vibsane-type diterpene, has shown excellent cytotoxicity against lung cancer cells. A network pharmacology study combined with experimental verification identified EGFR as a potential target of Vibsanol C. This study highlights the anti-cancer activity of vibsane-type diterpenes, particularly against lung cancer, by affecting the PI3K/Akt pathway (Zhang et al., 2019).

Properties

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(1R,2E,4S,6Z,9E,11R)-11-hydroxy-7-(hydroxymethyl)-4-[(E)-4-hydroxy-4-methylpent-2-enyl]-4,11-dimethyl-8-oxocycloundeca-2,6,9-trien-1-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C25H36O6/c1-18(2)16-22(28)31-21-10-14-24(5,12-7-11-23(3,4)29)13-8-19(17-26)20(27)9-15-25(21,6)30/h7-11,14-16,21,26,29-30H,12-13,17H2,1-6H3/b11-7+,14-10+,15-9+,19-8-/t21-,24+,25-/m1/s1

InChI Key

BFHUVBRMXMQPJH-KFKQBPMQSA-N

Isomeric SMILES

CC(=CC(=O)O[C@@H]1/C=C/[C@@](C/C=C(\C(=O)/C=C/[C@@]1(C)O)/CO)(C)C/C=C/C(C)(C)O)C

SMILES

CC(=CC(=O)OC1C=CC(CC=C(C(=O)C=CC1(C)O)CO)(C)CC=CC(C)(C)O)C

Canonical SMILES

CC(=CC(=O)OC1C=CC(CC=C(C(=O)C=CC1(C)O)CO)(C)CC=CC(C)(C)O)C

synonyms

vibsanol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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